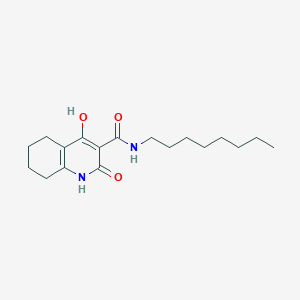
4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through various methods. One common approach involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is typically carried out in diphenyl ether . Another method involves the acylation of commercially available anthranilate derivatives using malonyl chloride or monoethyl malonate, followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic methodologies. These methods aim to produce highly pure N-1 substituted 4-quinolone-3-carboxamides with excellent yields. The use of green and efficient synthetic methodologies is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed. For example, the oxidation of the compound may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinoline derivatives with enhanced biological activities, while substitution reactions may introduce various functional groups to the compound .
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of related heterocyclic compounds. In biology and medicine, it is explored for its potential as an antibacterial, antitubercular, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline scaffold allows it to bind to enzymes and receptors, modulating their activities. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide include other 4-hydroxy-2-quinolones and their derivatives. Examples include 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and their N-substituted analogs .
Uniqueness: What sets this compound apart from similar compounds is its unique octyl substitution at the N-position. This modification enhances its lipophilicity and potentially improves its biological activities, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C18H28N2O3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-hydroxy-N-octyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-5-6-9-12-19-17(22)15-16(21)13-10-7-8-11-14(13)20-18(15)23/h2-12H2,1H3,(H,19,22)(H2,20,21,23) |
InChI-Schlüssel |
SIXDYAGKZWQITH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11209385.png)
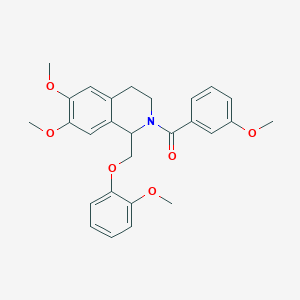
![5-(2,5-Dimethoxyphenyl)-7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11209398.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11209400.png)
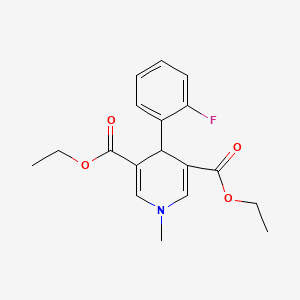

![Prop-2-en-1-yl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209410.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11209416.png)
![5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11209428.png)
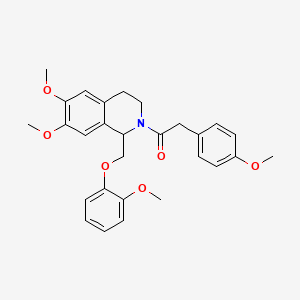
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B11209457.png)

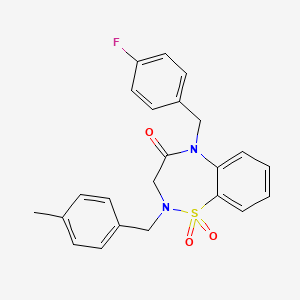
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11209471.png)
